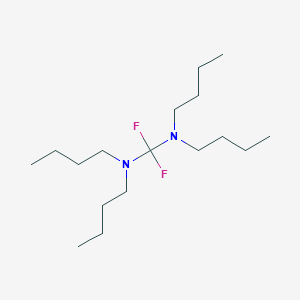

Bis(dibutylamino)difluoromethane

Overview

Description

Scientific Research Applications

Superoleophobic Polymers with Metal Ion Affinity

Research demonstrates the use of Bis(trifluoromethane)sulfonimide salts in creating superoleophobic surfaces with significant potential for materials that require oleophobic and hydrophilic properties. This innovative approach utilizes electrodeposition to induce the formation of microstructures, leading to materials that are not only superoleophobic but also capable of ion capture and release, opening new avenues in material science applications (Darmanin & Guittard, 2013).

Self-Healing Elastomers

Aromatic disulfide metathesis at room temperature has been identified as a dynamic covalent chemistry for designing self-healing poly(urea–urethane) elastomers. Bis(4-aminophenyl) disulfide serves as an effective dynamic crosslinker, enabling these materials to exhibit quantitative self-healing efficiency without external intervention or catalysts (Rekondo et al., 2014).

Advanced Synthesis Methods

The synthesis of difluoromethylenediphosphonate showcases a high-yielding and scalable approach, highlighting the compound's burgeoning interest in several research domains. This method presents a streamlined pathway for the preparation of bis(tributylammonium) salt in a form that's easy to handle, signaling its broad applicability in chemical synthesis and material science (Boyle, 2006).

Optical Limiting and Two-Photon Absorption

Symmetrical bis-donor stilbene derivatives, including compounds with dialkylamino groups, exhibit strong optical limiting capabilities across a broad spectral range. This property is crucial for applications in optical switching and photonics, where controlling light transmission and absorption at specific wavelengths is necessary (Ehrlich et al., 1997).

Ionic Liquids and Gas Solubility

The study of bis(methanesulfonyl)amide salts in ionic liquids sheds light on the significant effects of anion fluorination on the solubility of gases like carbon dioxide and benzene. These findings have implications for the development of new materials for gas separation and storage, enhancing the efficiency of ionic liquids in various industrial processes (Anthony et al., 2005).

Safety and Hazards

Bis(dibutylamino)difluoromethane is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . The safety data sheet provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Properties

IUPAC Name |

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36F2N2/c1-5-9-13-20(14-10-6-2)17(18,19)21(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNJWCYVPXGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(N(CCCC)CCCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381277 | |

| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220405-41-4 | |

| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)

![p-Methylcalix[6]arene](/img/structure/B1621790.png)

![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)